1,5-a-L-Arabinotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

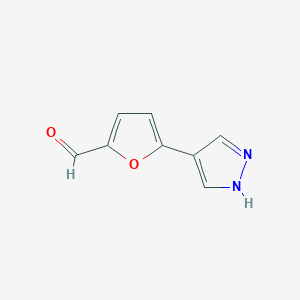

1,5-α-L-Arabinotriose is a trisaccharide composed of three units of L-arabinose linked by α-1,5-glycosidic bonds. This compound is found in the cell walls of plants and plays a significant role in plant physiology and biochemistry. It is a part of the arabinan polysaccharides, which are components of the hemicellulose fraction of plant cell walls .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,5-α-L-Arabinotriose can be synthesized through enzymatic hydrolysis of arabinan polysaccharides using specific enzymes such as endo-1,5-α-L-arabinanase. This enzyme cleaves the α-1,5-glycosidic bonds in arabinan, resulting in the formation of arabinotriose .

Industrial Production Methods: Industrial production of 1,5-α-L-Arabinotriose involves the extraction of arabinan from plant materials, followed by enzymatic treatment to produce the desired trisaccharide. The process typically includes steps such as purification, concentration, and crystallization to obtain high-purity arabinotriose .

Análisis De Reacciones Químicas

Types of Reactions: 1,5-α-L-Arabinotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using endo-1,5-α-L-arabinanase.

Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the arabinose units.

Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products:

Hydrolysis: Produces arabinose and smaller oligosaccharides.

Oxidation: Results in the formation of aldehydes and carboxylic acids.

Glycosylation: Leads to the formation of glycosylated derivatives of arabinotriose.

Aplicaciones Científicas De Investigación

1,5-α-L-Arabinotriose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study the activity of arabinan-degrading enzymes.

Biology: Plays a role in plant cell wall research and the study of plant physiology.

Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health.

Industry: Utilized in the production of biofuels and bioplastics due to its renewable nature

Mecanismo De Acción

The mechanism of action of 1,5-α-L-Arabinotriose involves its interaction with specific enzymes that recognize and cleave the α-1,5-glycosidic bonds. These enzymes, such as endo-1,5-α-L-arabinanase, bind to the arabinotriose molecule and catalyze the hydrolysis of the glycosidic bonds, resulting in the release of arabinose units. This process is crucial for the degradation of arabinan polysaccharides in plant cell walls .

Comparación Con Compuestos Similares

Arabinobiose: A disaccharide composed of two arabinose units linked by an α-1,5-glycosidic bond.

Arabinotetraose: A tetrasaccharide composed of four arabinose units linked by α-1,5-glycosidic bonds.

Arabinopentaose: A pentasaccharide composed of five arabinose units linked by α-1,5-glycosidic bonds.

Uniqueness: 1,5-α-L-Arabinotriose is unique due to its specific structure and the presence of three arabinose units. This structure allows it to serve as a model compound for studying the enzymatic degradation of arabinan polysaccharides and its role in plant cell wall metabolism .

Propiedades

IUPAC Name |

5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGBMVAQMSBUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)

![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)

![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)